molecular formula C23H25NO4S B2613665 Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-45-9

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2613665
CAS No.: 477556-45-9
M. Wt: 411.52
InChI Key: ODUGWGSZQGWVDJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a 4-(pentyloxy)benzamido moiety. This structure combines aromatic, amide, and ether functionalities, making it a candidate for biological activity studies, particularly in enzyme inhibition and antiviral research.

Properties

IUPAC Name

ethyl 3-[(4-pentoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S/c1-3-5-8-15-28-17-13-11-16(12-14-17)22(25)24-20-18-9-6-7-10-19(18)29-21(20)23(26)27-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUGWGSZQGWVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

    Substitution: Nitric acid, sulfuric acid, 0°C for nitration; bromine, acetic acid, room temperature for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of benzo[b]thiophene derivatives, which are often modified at the 2- and 3-positions to optimize pharmacological properties. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Biological Activity Synthetic Yield
Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate (Target) Benzo[b]thiophene 2-COOEt, 3-NH-CO-(4-pentyloxy-C₆H₄) SARS-CoV-2 M<sup>pro</sup> inhibition (DAS score: Not explicitly stated) Not reported
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 3-COOEt, 2-amino-ethoxy-oxoethyl, 4-hydroxyphenyl Antiviral/antitumor potential (No explicit data) 22%
Ethyl 5-(7-methoxy-6-(3-(4-phenylpiperazin-1-yl)propoxy)quinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate (10) Benzo[b]thiophene 2-COOEt, 5-quinazolinylamino with piperazine-propoxy chain Gefitinib analogue with anti-tumor activity (IC₅₀ values not provided) 59%
Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene 2-COOEt, 3-benzoylamino, 5-imidazolylmethylamino SARS-CoV-2 M<sup>pro</sup> inhibition (DAS score: 0.82) Not reported
Ethyl 5-aminobenzo[b]selenophene-2-carboxylate Benzo[b]selenophene 2-COOEt, 5-amino Antitumor activity (Structure-activity relationship studied) Not reported

Key Observations

Substitution with selenium (benzo[b]selenophene) increases electron density and polarizability, which may enhance interactions with hydrophobic enzyme pockets .

Substituent Effects :

  • The 4-(pentyloxy)benzamido group in the target compound introduces a flexible alkyl chain, improving lipid solubility compared to rigid substituents like the 4-hydroxyphenyl group in 6o .
  • Imidazole and quinazolinyl moieties (e.g., in compound 10 and imidazole derivatives) enhance hydrogen bonding and π-π stacking, critical for enzyme inhibition .

Pharmacological Performance :

  • The target compound and its imidazole analogue (DAS score: 0.82) show promise as SARS-CoV-2 M<sup>pro</sup> inhibitors, likely due to their dual interactions with catalytic dyad residues (Cys145 and His41) .
  • Compound 10, a Gefitinib analogue, demonstrates improved anti-tumor activity, attributed to the quinazolinyl group’s ability to block tyrosine kinase signaling .

Synthetic Accessibility :

  • Lower yields (e.g., 22% for 6o) are associated with multi-step syntheses requiring Petasis reactions and chromatographic purification .
  • Higher yields (59% for compound 10) involve optimized coupling reactions between benzo[b]thiophene and quinazoline precursors .

Biological Activity

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H25NO4S\text{C}_{20}\text{H}_{25}\text{N}\text{O}_{4}\text{S}

This structure features a benzo[b]thiophene core, which is known for its biological significance.

Biological Activity Overview

Research indicates that benzo[b]thiophene derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various pathogens, including bacteria and fungi.
  • Antitumor Activity : Several studies have suggested that these compounds can inhibit the growth of cancer cells.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation in cellular models.

Antimicrobial Activity

This compound has been tested for its antimicrobial properties against several strains of bacteria. In vitro studies reveal that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

Antitumor Activity

The antitumor potential of this compound has been investigated through various assays. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7.

Case Study: Inhibition of HeLa Cells

In a study assessing the cytotoxic effects on HeLa cells, the compound exhibited an IC50 value of 30 µg/mL, indicating a moderate level of cytotoxicity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In cellular models stimulated with lipopolysaccharide (LPS), this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α2005075%
IL-61503080%

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Inhibition of NF-κB Pathway : The compound inhibits the NF-κB pathway, leading to decreased expression of inflammatory mediators.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through intrinsic pathways involving caspase activation.
  • Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, contributing to its overall therapeutic potential.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzamido group and pentyloxy chain (e.g., δ ~8.0 ppm for aromatic protons, δ ~4.2 ppm for ethyl ester) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1690–1720 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

How can researchers resolve spectral discrepancies in the assignment of thiophene ring substituents?

Q. Advanced

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions, particularly for distinguishing benzamido and pentyloxy substituents .
  • X-ray crystallography : Resolve ambiguous regiochemistry; for example, crystallize the compound using slow evaporation in ethanol/water mixtures .
    Note : Computational tools (e.g., DFT calculations) can predict chemical shifts and compare with experimental data to validate assignments .

What biological targets or mechanisms are associated with this compound?

Q. Basic

  • STAT3 inhibition : Structural analogs (e.g., 2-carbonylbenzo[b]thiophene derivatives) show potency in blocking STAT3 signaling, a key pathway in cancer .
  • Antiviral activity : Benzo[b]thiophene-2-carboxylates with imidazole side chains exhibit SARS-CoV-2 MPRO inhibition (DAS values: >5.0) .

How can structure-activity relationships (SARs) guide the modification of this compound for enhanced bioactivity?

Q. Advanced

  • Substituent tuning : Replace the pentyloxy group with electron-withdrawing groups (e.g., trifluoromethyl) to improve binding affinity to hydrophobic pockets .
  • Side-chain optimization : Introduce morpholinosulfonyl or imidazole moieties to enhance hydrogen-bonding interactions with target proteins .
    Case study : Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate showed improved antiviral activity due to dual hydrogen-bond donors .

How should researchers address contradictory data in reaction yields across different synthetic protocols?

Q. Advanced

  • Control experiments : Compare Pd-catalyzed vs. EDC-mediated coupling under identical conditions .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized thiophene rings or unreacted amines).
    Example : reports higher yields with Pd/BINAP than EDC due to reduced racemization of chiral intermediates.

What computational methods are suitable for predicting the binding mode of this compound to biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into STAT3 (PDB: 1BG1) or SARS-CoV-2 MPRO (PDB: 6LU7) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

What stability challenges arise during storage or handling of this compound?

Q. Basic

  • Hydrolysis risk : Store at –20°C in anhydrous DMSO or ethanol to prevent ester/amide bond cleavage .
  • Light sensitivity : Protect from UV exposure due to the thiophene ring’s photoactivity .

What alternative derivatives of this compound have been explored for niche applications?

Q. Advanced

  • Antimicrobial analogs : Diarylamine derivatives (e.g., ethyl 3-bromobenzo[b]thiophene-2-carboxylate coupled with 5-aminoindole) show MIC values <10 µM against S. aureus .
  • Fluorinated variants : Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exhibits enhanced metabolic stability .

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